

# Physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylpyrimidine hydrochloride

Cat. No.: B1525704

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An In-depth Technical Guide on the Physicochemical Properties of **2-(Chloromethyl)-5-methylpyrimidine hydrochloride**

## Authored by: Gemini, Senior Application Scientist

**Abstract:** **2-(Chloromethyl)-5-methylpyrimidine hydrochloride** is a pivotal intermediate in synthetic organic chemistry, particularly valued within the pharmaceutical industry for the synthesis of diverse active pharmaceutical ingredients (APIs). A profound comprehension of its physicochemical properties is essential for the optimization of reaction conditions, assurance of product purity, and the development of stable, effective drug formulations. This guide offers a comprehensive exploration of the key physicochemical characteristics of this compound, substantiated by established experimental methodologies and pertinent theoretical frameworks, to empower researchers, scientists, and drug development professionals.

## Chemical Identity and Molecular Structure

**2-(Chloromethyl)-5-methylpyrimidine hydrochloride** is the hydrochloride salt of the parent compound, 2-(chloromethyl)-5-methylpyrimidine. The molecular architecture, featuring a pyrimidine ring, a reactive chloromethyl group, and a methyl substituent, confers a distinct combination of reactivity and structural attributes. The formation of the hydrochloride salt

significantly enhances the compound's stability and its solubility in aqueous media, a property that is highly advantageous for a variety of synthetic transformations.

Table 1: Core Chemical Identifiers

Identifier	Value
Chemical Name	2-(Chloromethyl)-5-methylpyrimidine hydrochloride
Molecular Formula	C <sub>6</sub> H <sub>8</sub> Cl <sub>2</sub> N <sub>2</sub>
Molecular Weight	191.05 g/mol
CAS Number	133633-28-8

A 2D chemical structure diagram would be inserted here in a full report to visually represent the molecule.

## Spectroscopic and Physical Properties

A thorough characterization of **2-(Chloromethyl)-5-methylpyrimidine hydrochloride** relies on a combination of spectroscopic and physical property measurements. These data are crucial for confirming the identity, purity, and behavior of the compound in various environments.

### Spectroscopic Analysis

Spectroscopic techniques provide a detailed fingerprint of the molecule's structure and functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR are fundamental for structural elucidation. The <sup>1</sup>H NMR spectrum will display characteristic peaks for the chloromethyl protons (CH<sub>2</sub>Cl), the methyl protons (CH<sub>3</sub>), and the pyrimidine ring protons. The <sup>13</sup>C NMR provides complementary information on the carbon skeleton.
- Infrared (IR) Spectroscopy:** IR spectroscopy identifies the vibrational frequencies of the functional groups. Key absorptions would include C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching from the pyrimidine ring, and a characteristic C-Cl

stretching band. The presence of the hydrochloride salt would also introduce a broad N-H<sup>+</sup> stretching band.

## Physical State and Thermal Properties

These properties are critical for handling, storage, and process development.

- **Appearance:** The compound is typically a white to off-white crystalline solid.
- **Melting Point:** The melting point is a sharp indicator of purity. The reported melting point for **2-(Chloromethyl)-5-methylpyrimidine hydrochloride** generally falls within the range of 160-165 °C.
- **Solubility:** The solubility profile dictates the choice of solvents for reactions, purification, and formulation. As a hydrochloride salt, it exhibits good solubility in water and polar protic solvents like methanol. It is generally less soluble in less polar organic solvents.

Table 2: Summary of Key Physicochemical Data

Property	Typical Value/Observation	Significance in Drug Development
Appearance	White to off-white crystalline solid	Important for quality control and formulation
Melting Point	160-165 °C	Indicator of purity and thermal stability
Solubility	Soluble in water and methanol	Crucial for reaction solvent selection and bioavailability
pKa	Estimated range: 2-4	Influences ionization state, solubility, and receptor binding

## Experimental Protocols for Physicochemical Characterization

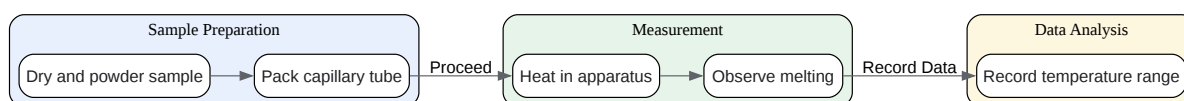
The following section outlines standardized methodologies for determining the key physicochemical properties of **2-(Chloromethyl)-5-methylpyrimidine hydrochloride**.

## Melting Point Determination

**Causality:** The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Step-by-Step Methodology:

- **Sample Preparation:** A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** A calibrated digital melting point apparatus is utilized.
- **Heating Protocol:** The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.



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Caption: Workflow for Melting Point Determination.

## Solubility Assessment

**Causality:** Solubility is governed by the principle of "like dissolves like." The polarity of the solute and solvent, as well as specific interactions like hydrogen bonding, determine the extent

of dissolution. The hydrochloride salt form increases the polarity of the molecule, enhancing its solubility in polar solvents.

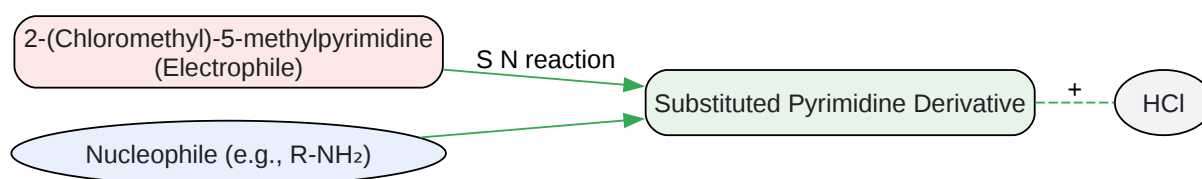
#### Step-by-Step Methodology (Qualitative):

- **Setup:** A series of test tubes, each containing a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone), is prepared.
- **Sample Addition:** A small, pre-weighed amount of the compound (e.g., 10 mg) is added to each test tube.
- **Solvent Addition & Agitation:** The solvent is added incrementally (e.g., in 0.1 mL portions) to each tube, with vigorous vortexing or shaking after each addition.
- **Observation:** The solubility is classified based on the volume of solvent required to completely dissolve the solid at a given temperature (e.g., "soluble," "sparingly soluble," "insoluble").

## Reactivity and Stability Profile

### Chemical Reactivity

The primary site of reactivity in **2-(Chloromethyl)-5-methylpyrimidine hydrochloride** is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of various functional groups by reaction with nucleophiles such as amines, thiols, and alcohols.



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Caption: Generalized pathway for nucleophilic substitution.

## Stability and Storage

While the hydrochloride salt enhances overall stability, the compound is susceptible to degradation, primarily through hydrolysis of the chloromethyl group, especially in the presence of moisture. Therefore, it is imperative to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and preserve its purity over time.

## Conclusion

The physicochemical properties of **2-(Chloromethyl)-5-methylpyrimidine hydrochloride**—from its melting point and solubility to its spectroscopic signature and chemical reactivity—are integral to its successful application in research and development. A comprehensive understanding and accurate measurement of these parameters, as outlined in this guide, are essential for ensuring the reproducibility of synthetic procedures, the purity of final products, and the development of robust pharmaceutical formulations. This knowledge empowers scientists to leverage the full potential of this versatile chemical intermediate.

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